![molecular formula C19H17ClN2O2S B2746132 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 301176-31-8](/img/structure/B2746132.png)
2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide
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Description
2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide, also known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZ is a thiazole-based compound that exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Spectroscopic and Quantum Mechanical Studies
The study of spectroscopic and quantum mechanical properties of bioactive benzothiazolinone acetamide analogs, including molecules with structures similar to 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide, reveals their potential application in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency and free energy of electron injection, making them suitable as photosensitizers in photovoltaic cells. Additionally, their non-linear optical (NLO) activity suggests potential in optical applications. Molecular docking with cyclooxygenase 1 (COX1) indicates potential bioactivity relevance (Mary et al., 2020).
Antimicrobial Activity
The synthesis and study of 4-oxo-thiazolidine derivatives, including structures related to the target compound, demonstrate antimicrobial activity. This research underscores the potential of such compounds in developing new antimicrobial agents, highlighting the versatility of thiazolidine and acetamide derivatives in addressing microbial resistance (Patel, Mistry, & Desai, 2009).
Antitumor Activity
Compounds structurally similar to 2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide have been synthesized and evaluated for their antitumor activity. The research highlights the potential of these derivatives in cancer therapy, indicating the importance of the structural framework of thiazol-2-yl acetamide derivatives in medicinal chemistry and oncology (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking and Analgesic Activity
A study on the synthesis of novel 2-chloro-N,N-diphenylacetamide derivatives, which share a similar chemical motif with the target compound, involved docking on COX-1 and COX-2 enzymes and evaluation of analgesic activity. This research provides insight into the potential of such compounds as analgesic agents, supported by molecular docking studies indicating binding affinity and interactions (Kumar, Mishra, & Kumar, 2019).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-13-5-4-6-14(9-13)10-15-11-21-19(25-15)22-18(23)12-24-17-8-3-2-7-16(17)20/h2-9,11H,10,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBYTEMILAPBMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)COC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide |
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